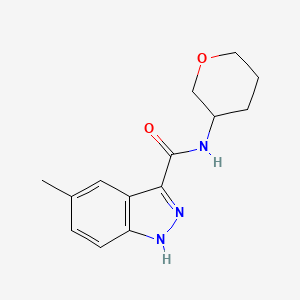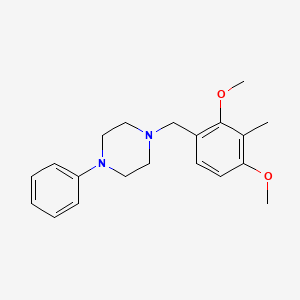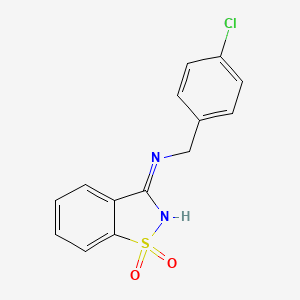
5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound has been found to have significant biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide has been the subject of investigation. This compound has been found to act as an inhibitor of certain enzymes, including protein kinases. It has also been shown to modulate the activity of certain receptors, such as the cannabinoid receptor CB1.
Biochemical and Physiological Effects:
Research has shown that 5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide has significant biochemical and physiological effects. This compound has been found to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as arthritis. It has also been shown to have anticancer activity, which may have implications for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide in lab experiments include its ability to modulate the activity of specific enzymes and receptors, as well as its potential therapeutic applications. However, there are also limitations to its use, including the need for further investigation into its safety and efficacy.
Direcciones Futuras
There are numerous future directions for research on 5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide. One area of interest is the development of more potent and selective analogs of this compound. Another area of research is the investigation of its potential use in combination with other therapeutic agents. Additionally, further investigation into its safety and efficacy will be necessary before it can be considered for clinical use.
In conclusion, 5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide is a promising compound for scientific research due to its potential therapeutic applications and significant biochemical and physiological effects. Further investigation into its mechanism of action, safety, and efficacy will be necessary to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide has been described in the literature. One method involves the reaction of 5-methyl-1H-indazole-3-carboxylic acid with tetrahydro-2H-pyran-3-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding ester. This ester is then treated with ammonia to yield the desired amide product.
Aplicaciones Científicas De Investigación
The potential applications of 5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide in scientific research are numerous. This compound has been found to have activity against a range of biological targets, including enzymes and receptors. Research has shown that this compound can modulate the activity of certain enzymes, which may have implications for the treatment of diseases such as cancer and inflammation.
Propiedades
IUPAC Name |
5-methyl-N-(oxan-3-yl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-4-5-12-11(7-9)13(17-16-12)14(18)15-10-3-2-6-19-8-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEKXSDGKDCXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2C(=O)NC3CCCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(oxan-3-yl)-1H-indazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3,5-dimethyl-4-isoxazolyl)phenyl]-2-(4-morpholinyl)ethanol trifluoroacetate (salt)](/img/structure/B6075670.png)
![4-{[5-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)-2-furyl]methoxy}benzonitrile](/img/structure/B6075675.png)
![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea](/img/structure/B6075683.png)
![1-(1-{[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B6075694.png)
![1-(4-tert-butylbenzyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B6075703.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6075709.png)
![1-(1-naphthylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6075710.png)
![N-[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6075718.png)
![(1H-imidazol-4-ylmethyl){[1-(2-methylbenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6075732.png)

![N-[3-(4-chlorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isonicotinamide](/img/structure/B6075740.png)
![6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6075749.png)
![2-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6075751.png)